molecular formula C13H17N5O4S2 B2599318 1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251557-14-8

1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2599318
CAS No.: 1251557-14-8
M. Wt: 371.43
InChI Key: SJNCTDPWXZWNJO-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17N5O4S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound is a derivative of 1,3,4-oxadiazole, known for its biological activities. Research studies have involved synthesizing various derivatives of this compound, aiming to explore its potential in different biological applications:

  • Antibacterial Properties:

    • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a similar compound, have shown moderate to significant antibacterial activities against both Gram-negative and Gram-positive bacteria. These derivatives were synthesized through a series of steps and structurally elucidated using spectral data (Khalid et al., 2016).
  • Enzyme Inhibition and Biological Activity Profiles:

    • Another study synthesized 5-substituted derivatives, structurally similar to the compound , and evaluated them for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were conducted to understand ligand-BChE binding affinity, highlighting the compound's potential in biological activities (Khalid et al., 2016).
  • Anticancer Potential:

    • Some derivatives of the 1,3,4-oxadiazole nucleus, integrated with piperidine-4-carboxylic acid ethyl ester, have been evaluated as anticancer agents. These compounds displayed promising results against specific cancer cell lines, suggesting the compound's relevance in anticancer research (Rehman et al., 2018).
  • Tubulin Inhibition and Antiproliferative Activity:

    • A distinct chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides demonstrated tubulin inhibition and antiproliferative activity. This indicates the compound's potential in developing treatments targeting cell division and cancer proliferation (Krasavin et al., 2014).
  • Neurological Applications:

    • Compounds derived from 1,3,4-oxadiazol-2-yl-4-(piperidin-1-ylsulfonyl) have been evaluated for their antagonistic properties on 5-HT(1B/1D) receptors, which are crucial in treating various neurological disorders (Liao et al., 2000).
  • Role in Rice Bacterial Leaf Blight Treatment:

    • Specific sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, indicating the compound's agricultural significance (Shi et al., 2015).

Properties

IUPAC Name

1-methylsulfonyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c1-8-14-10(7-23-8)12-16-17-13(22-12)15-11(19)9-3-5-18(6-4-9)24(2,20)21/h7,9H,3-6H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCTDPWXZWNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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